molecular formula C9H13N3 B1395341 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine CAS No. 927803-66-5

2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine

Cat. No.: B1395341
CAS No.: 927803-66-5
M. Wt: 163.22 g/mol
InChI Key: PMXMWNSGCDPEFP-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine is a synthetic organic compound featuring a partially saturated quinazoline core. The tetrahydroquinazoline scaffold is a recognized privileged structure in medicinal chemistry and drug discovery, known for its diverse biological activities and presence in pharmacologically active compounds . Derivatives of the 5,6,7,8-tetrahydroquinazoline structure have been the subject of extensive research due to their promising bioactivities. Scientific literature indicates that novel tetrahydroquinazoline derivatives are investigated as potential molecular scaffolds for the development of new antitubercular agents, with molecular docking studies showing high binding affinity toward essential enzymes of Mycobacterial tuberculosis , such as dihydrofolate reductase (DHFR) . Furthermore, high inhibitory activity against enzymes like β-glucosidase has been predicted for some tetrahydroquinazoline compounds, suggesting a potential research value in metabolic disorder studies . This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h5,8H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXMWNSGCDPEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(CCCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via α-Aminoamidines and Bis-Benzylidene Cyclohexanones

A prominent method involves the use of α-aminoamidines reacting with bis-benzylidene cyclohexanones, as demonstrated in recent research. This approach offers high yields (38–81%) and operates under mild conditions, with molecular oxygen serving as an environmentally benign oxidant, facilitating aromatization of dihydroquinazoline intermediates.

Key steps:

  • Reaction of α-aminoamidines with bis-benzylidene cyclohexanones
  • Mild reaction conditions, typically at room temperature
  • Use of molecular oxygen for oxidation, avoiding external oxidants
  • Cleavage of protecting groups such as tert-butyl at the C2 position for further functionalization

Mechanism:
Initiated by Michael addition of guanidine or amidine to enone moieties, followed by cyclization and aromatization via aerial oxidation, leading to tetrahydroquinazoline derivatives.

Research findings:

  • High yields and straightforward workup
  • Good functional group tolerance
  • Environmental advantages due to the use of oxygen

Synthesis from Acetamidine Hydrochloride and Unsaturated Ketones

This classical route involves the reaction of acetamidine hydrochloride with α,β-unsaturated ketones (chalcones or cyclohexanones) in acetic acid. The process yields 2-methyl-tetrahydroquinazolines with yields ranging from 38% to 81%.

Procedure:

  • React acetamidine hydrochloride with the unsaturated ketone in acetic acid
  • Reflux conditions facilitate cyclization
  • Aromatization occurs via aerial oxidation, eliminating the need for external oxidants

Key features:

  • Mild conditions
  • Good yields
  • Simple workup

Synthesis Using Guanidine Hydrochloride and Diarylidencyclohexanones

This method synthesizes 2-amino-tetrahydroquinazolines by reacting substituted diarylidencyclohexanones with guanidine hydrochloride. The process involves:

  • Cyclocondensation under reflux
  • Oxidation by atmospheric oxygen, leading to aromatization
  • Good yields (e.g., 36%) and functional group tolerance

Mechanism:
Similar to the above, involving Michael addition and subsequent cyclization, with oxidation driven by atmospheric oxygen.

Synthesis via Cyclocondensation of Aldehydes and 2-Methyl-5,6,7,8-tetrahydroquinazoline

A straightforward approach involves condensing 2-methyl-5,6,7,8-tetrahydroquinazoline with aldehydes in ethanol at 0°C, followed by aqueous workup and extraction. This method is efficient for synthesizing derivatives with various substituents.

Procedure:

  • Dissolve 2-methyl-5,6,7,8-tetrahydroquinazoline in ethanol
  • Add aldehyde at 0°C
  • Stir for several hours
  • Quench with water, extract, and purify

Advantages:

  • Mild conditions
  • No need for external oxidants
  • Suitable for derivatization

Synthesis from Menthone Derivatives

Natural product derivatives, such as menthone, can be functionalized to produce tetrahydroquinazoline derivatives. The process involves:

  • Reaction of menthone with guanidine or related amines
  • Reflux in ethanol or other suitable solvents
  • Purification via chromatography

This pathway offers access to chiral derivatives with potential biological activity.

Data Table Summarizing Preparation Methods

Method Precursors Reagents & Conditions Yield (%) Key Features Environmental Aspects
1 α-Aminoamidines + bis-benzylidene cyclohexanones Mild, room temp, O₂ oxidation 38–81 High yields, easy workup Environmentally friendly
2 Acetamidine hydrochloride + chalcones/unsaturated ketones Reflux in acetic acid 38–81 Simple, efficient Mild, no external oxidant
3 Guanidine hydrochloride + diarylidencyclohexanones Reflux, atmospheric oxidation ~36 Good functional group tolerance Green oxidation
4 2-Methyl-5,6,7,8-tetrahydroquinazoline + aldehyde Room temp, aqueous workup Variable Derivatization, mild Eco-friendly
5 Menthone derivatives + guanidine Reflux, chromatography Variable Chiral, biologically relevant Sustainable sources

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, or using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of quinazolinone derivatives.

  • Reduction: Reduction reactions can produce tetrahydroquinazoline derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted quinazolines.

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are used in the development of new pharmaceuticals and materials.

  • Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: Quinazoline derivatives are investigated for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine exerts its effects depends on its specific application. In medicinal chemistry, quinazoline derivatives often target specific molecular pathways involved in disease processes. For example, they may inhibit enzymes or receptors that play a role in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 2-methyl-5,6,7,8-tetrahydroquinazolin-5-amine can be contextualized through comparisons with structurally related compounds, including other tetrahydroquinazolines, tetrahydroquinolines, and bicyclic amines. Key differences in core structure, substituent positioning, and stereochemistry significantly influence biological activity.

Structural and Functional Analogues

Tetrahydroquinazoline Derivatives

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine Structure: Quinazoline core with phenyl at position 2 and amine at position 4.

Thiophene-Substituted Tetrahydroquinazolin-2-amine Derivatives Structure: Quinazoline core with thiophene substituents (e.g., 6-methyl-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydroquinazolin-2-amine).

Tetrahydroquinoline Derivatives

(R)-2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine ((R)-5a) Structure: Quinoline core (one nitrogen atom) with methyl at position 2 and amine at position 6. Activity:

  • IC50 = 5.4 µM against ovarian cancer (A2780 cells), with R-enantiomer showing 3-fold higher potency than S-enantiomer .
  • Induced mitochondrial depolarization (30% at 50 µM) and ROS production (4-fold increase over controls) .

(S)-2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine ((S)-5a) Activity: IC50 = 17.2 µM (A2780 cells), highlighting enantioselective cytotoxicity .

Other Bicyclic Amines

Primaquine Derivatives Structure: 8-Aminoquinoline scaffold. Activity: Antimalarial and ROS-inducing properties, with metabolic oxidation playing a key role in efficacy and toxicity .

Comparative Analysis of Key Properties

Compound Core Structure Substituents IC50 (µM) Key Mechanism Reference
2-Methyl-THQ-5-amine Quinazoline Methyl (C2), NH2 (C5) N/A Structural analog only
2-Phenyl-THQ-6-amine Quinazoline Phenyl (C2), NH2 (C6) N/A Stable; no activity reported
Thiophene-THQ-2-amine derivatives Quinazoline Thiophene substituents N/A (antibacterial) Antibacterial (qualitative)
(R)-5a (quinoline-based) Quinoline Methyl (C2), NH2 (C8) 5.4 (A2780) ROS induction, mitochondrial damage
(S)-5a (quinoline-based) Quinoline Methyl (C2), NH2 (C8) 17.2 (A2780) Reduced enantioselective activity
Primaquine metabolites Quinoline Varied side chains Sub-µM (antimalarial) ROS-mediated hemotoxicity

Biological Activity

2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinazoline core that is modified with a methyl group. This structure contributes to its biological activity by allowing interactions with various biological targets.

Property Value
Molecular Formula C10_{10}H12_{12}N2_{2}
Molecular Weight 176.22 g/mol
CAS Number 927803-66-5
Solubility Soluble in DMSO

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that treatment with this compound led to significant reductions in cell viability in colorectal cancer cells by activating caspase pathways .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Research indicates that it can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes critical for microbial growth and cancer cell proliferation.
  • Modulation of Signaling Pathways : It appears to influence key signaling pathways related to cell survival and apoptosis.
  • Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against cellular damage.

Case Studies

  • Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
  • Cancer Cell Line Analysis : In a study involving human colorectal cancer cell lines (HT29), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability (IC50 = 25 µM). Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations .
  • Neuroprotection Experiment : In vitro assays using SH-SY5Y neuronal cells exposed to oxidative stress showed that pre-treatment with the compound reduced reactive oxygen species (ROS) levels by approximately 40%, suggesting its potential role in neuroprotection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine
Reactant of Route 2
2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine

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